2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride
Overview
Description
2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride is a useful research compound. Its molecular formula is C9H12Cl3N and its molecular weight is 240.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural and Conformational Studies
Crystal Structure Analysis : Research on derivatives of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol, which have structural similarities to 2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride, reveals insights into their crystal structures and conformational behaviors. These studies are crucial for understanding the molecular arrangement and potential applications in various fields (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).
Spectroscopic Characterization : Spectroscopic studies, including NMR, infrared spectroscopy, and X-ray crystallography, have been conducted on cathinone derivatives similar to this compound. These studies provide essential data for the identification and understanding of such compounds, contributing to their potential application in various scientific fields (Kuś, Kusz, Książek, Pieprzyca, & Rojkiewicz, 2016).
Chemical Synthesis and Modification
Chemical Synthesis : The development of novel synthetic routes and modification of compounds similar to this compound is an area of research. These studies explore new methods of synthesis and potential applications in pharmaceuticals and other industries (Yap, Li, Wong, Li, Pullarkat, & Leung, 2014).
Adsorption Studies : Research on the adsorption capabilities of modified silica materials for compounds like this compound in aqueous solutions has implications for environmental cleanup and pollution control. Understanding these interactions can lead to the development of more efficient methods for removing toxic compounds from water (Ghaffari, Tehrani, Husain, Anbia, & Azar, 2014).
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N.ClH/c1-9(2,12)7-4-3-6(10)5-8(7)11;/h3-5H,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DONBZZYSLNXYQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)Cl)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.